molecular formula C14H14F3N3O B11510094 [4-(4-Trifluoromethyl-benzoyl)-piperazin-1-yl]-acetonitrile

[4-(4-Trifluoromethyl-benzoyl)-piperazin-1-yl]-acetonitrile

Cat. No.: B11510094
M. Wt: 297.28 g/mol
InChI Key: DCOCHGKUDMDVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide is a complex organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a piperazine ring and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(trifluoromethyl)benzoyl chloride with piperazine to form the intermediate 4-(trifluoromethyl)benzoyl piperazine. This intermediate is then reacted with cyanomethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, {4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and cyanide groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, {4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide is explored for its potential pharmacological activities. Compounds containing piperazine and trifluoromethyl groups are known to exhibit various therapeutic effects, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of {4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The cyanide group can act as a nucleophile, participating in various biochemical reactions. The piperazine ring provides structural flexibility, enabling the compound to adopt different conformations and interact with diverse biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzylamine
  • 4-(trifluoromethyl)benzoic acid
  • 4-(trifluoromethyl)benzaldehyde

Uniqueness

Compared to these similar compounds, {4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide is unique due to the presence of both the piperazine ring and the cyanide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14F3N3O

Molecular Weight

297.28 g/mol

IUPAC Name

2-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]acetonitrile

InChI

InChI=1S/C14H14F3N3O/c15-14(16,17)12-3-1-11(2-4-12)13(21)20-9-7-19(6-5-18)8-10-20/h1-4H,6-10H2

InChI Key

DCOCHGKUDMDVOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#N)C(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.